4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
The compound “4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceuticals due to its bioactivity. The molecule also contains a pyrroloquinoline structure, which is a type of heterocyclic compound. Heterocycles are often found in bioactive compounds, including many drugs .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain several rings including a benzene ring (from the benzamide), a pyrrole ring, and a quinoline ring. These rings may influence the compound’s reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its overall size and shape, the presence of polar groups like the amide, and the presence of aromatic rings .Scientific Research Applications
Polymorphic Modifications and Diuretic Properties
A study by Shishkina et al. (2018) investigated a related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, highlighting its strong diuretic properties and potential as a new remedy for hypertension. The research identified two polymorphic modifications, suggesting implications for its physical properties and therapeutic efficiency Shishkina et al., 2018.
Synthetic Methodologies and Antimicrobial Applications
Another study by Tretyakov and Maslivets (2020) focused on the recyclization of Pyrrolo[2,1-a][1,4]oxazinetriones, leading to the synthesis of 3-(Pyrrolyl)quinoxalinones. This research contributes to synthetic chemistry, offering pathways to create compounds with potential biological activities Tretyakov & Maslivets, 2020.
Novel Synthetic Routes and Antibacterial Activity
The work by Largani et al. (2017) on the synthesis of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides based on a molecular hybridization approach and their evaluation for in vitro antibacterial activity introduces a framework for developing new antimicrobial agents. This study showcases the potential for compounds within this chemical space to serve as leads in drug discovery efforts targeting bacterial infections Largani et al., 2017.
Anticancer and Analgesic Agents
Research by Abu‐Hashem et al. (2020) synthesized novel compounds related to the chemical structure of interest, demonstrating potential as anti-inflammatory and analgesic agents. This suggests the broader applicability of such compounds in medicinal chemistry, particularly in the development of treatments for inflammation and pain Abu‐Hashem et al., 2020.
GABAA/Benzodiazepine Receptor Modulators
Tenbrink et al. (1994) studied imidazo[1,5-a]quinoxaline amides and carbamates as modulators for the GABAA/benzodiazepine receptor, indicating potential applications in neurological disorders and as tools for understanding GABAergic signaling Tenbrink et al., 1994.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-24-16-6-4-12(5-7-16)19(23)20-15-9-13-3-2-8-21-17(22)11-14(10-15)18(13)21/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIJLHKTAAECDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51090096 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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